Stereochemical Complexity: Four Contiguous Stereocentres vs. Achiral 2,2,5,5-Regioisomer
The 2,3,4,5‑substitution pattern generates four contiguous sp³ stereogenic centres (C‑2, C‑3, C‑4, C‑5), enabling up to 8 possible diastereomers. In contrast, the 2,2,5,5‑regioisomer (CAS 89780‑88‑1) carries geminal pairs at C‑2 and C‑5, rendering it completely achiral . This distinction is absolute—no stereoisomerism is possible in the comparator. A stereoselective cascade synthesis affording four distinct diastereomeric series of 2,3,4,5‑tetraaryltetrahydrofurans has been demonstrated, confirming that individual diastereomers are synthetically accessible and isolable [1]. The natural product kobophenol A, which contains the identical 2,3,4,5‑tetraaryltetrahydrofuran scaffold (though with different aryl substituents), exhibits potent acetylcholinesterase inhibition and ACE2–S1‑RBD blocking activity (IC₅₀ = 1.81 μM), establishing the biological relevance of this stereochemical framework [2].
| Evidence Dimension | Number of stereogenic centres |
|---|---|
| Target Compound Data | 4 stereogenic centres (C‑2, C‑3, C‑4, C‑5); up to 8 diastereomers possible |
| Comparator Or Baseline | 2,2,5,5‑Tetrakis(4‑methoxyphenyl)oxolane (CAS 89780‑88‑1): 0 stereogenic centres; achiral |
| Quantified Difference | 4 vs. 0 stereogenic centres; infinite diastereomeric excess potential vs. none |
| Conditions | Structural topology determined by IUPAC nomenclature and SMILES (ChemSpider CSID: 57437438 vs. CSID: 28704777) |
Why This Matters
A purchaser requiring a chiral tetrahydrofuran scaffold for asymmetric catalysis, chiral resolution, or stereospecific biological recognition must select the 2,3,4,5‑isomer; the 2,2,5,5‑isomer is structurally incapable of supporting any stereochemical application.
- [1] Wang, H.; Wang, S. R. Stereoselective Route to 2,3,4,5-Tetraaryltetrahydrofurans via Efficient Cascade Synthesis of 2,3-Dihydrofurans with Four Different (Hetero)Aryl Substituents. Org. Lett. 2025, 27, 3177–3182. View Source
- [2] Li, L.; Henry, G. E.; Seeram, N. P. Identification and Bioactivities of Resveratrol Oligomers and Flavonoids from Carex folliculata Seeds. J. Agric. Food Chem. 2009, 57, 7282–7287. Kobophenol A contains a 2,3,4,5‑tetraaryltetrahydrofuran skeleton. View Source
